
2-(4-Ethoxy-3-ethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, compounds like “2-(4-Ethoxy-3-ethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline” belong to the class of organic compounds known as benzenesulfonyl compounds. These are organic compounds containing a sulfonyl group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound like this would be complex, with the benzenesulfonyl group, ethoxy and ethyl groups, and the tetrahydroisoquinoline ring all contributing to the overall structure. The exact structure would depend on the specific positions of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. For example, the presence of the sulfonyl group, ethoxy and ethyl groups, and the tetrahydroisoquinoline ring could affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
THIQ derivatives have been recognized for their potential in anticancer drug discovery, with trabectedin (a compound featuring a THIQ scaffold) being approved by the US FDA for treating soft tissue sarcomas. The THIQ scaffold's versatility has led to the synthesis of various derivatives aimed at targeting different cancer types, highlighting its role in developing novel anticancer drugs with unique mechanisms of action (Singh & Shah, 2017). Additionally, the review by Faheem et al. (2021) underscores the importance of THIQ as a privileged scaffold in anticancer drug design, suggesting its significant potential for creating effective cancer therapies.
Neuroprotective and Antidepressant-Like Activity
The neuroprotective and antidepressant-like properties of THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been documented, demonstrating their potential in treating central nervous system disorders. These compounds exhibit mechanisms of action that include MAO inhibition and free radical scavenging, which are crucial in neuroprotection against various neurodegenerative diseases. The research supports the development of THIQ derivatives as novel drugs for treating depression and addiction, showcasing their therapeutic versatility (Antkiewicz‐Michaluk et al., 2018).
Environmental Remediation
THIQ derivatives have also been explored for their role in environmental remediation, particularly in the treatment of organic pollutants through enzymatic processes. The use of redox mediators to enhance the efficiency of pollutant degradation by enzymes presents a promising avenue for addressing the recalcitrant nature of certain compounds in wastewater. This approach underscores the potential of THIQ-related compounds in contributing to sustainable environmental practices and the treatment of industrial effluents (Husain & Husain, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-ethoxy-3-ethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-3-15-13-18(9-10-19(15)23-4-2)24(21,22)20-12-11-16-7-5-6-8-17(16)14-20/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWFJFIYHTUMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

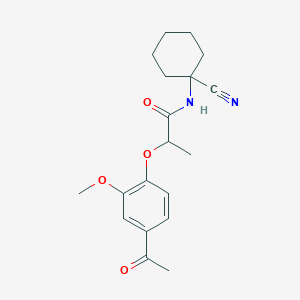
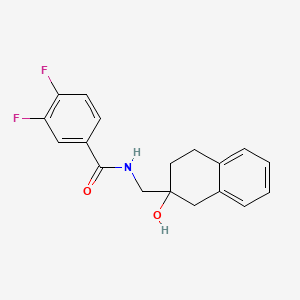
![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)
![N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
![Potassium 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2802693.png)


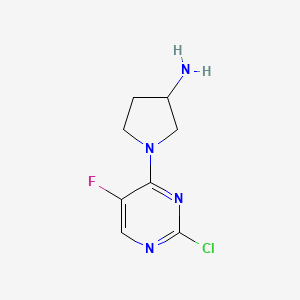
![3-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2802698.png)

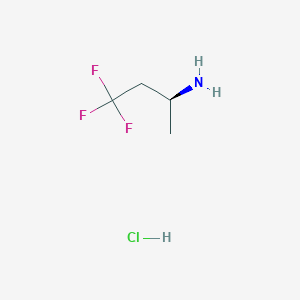
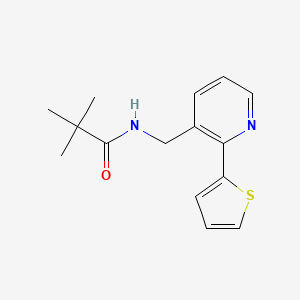
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2802708.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2802709.png)